Ro3280 is a potent, ATP-competitive small molecule inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine kinase that is a key regulator of cell cycle progression and mitosis. With an IC50 value of approximately 3 nM in enzymatic assays, it provides a powerful tool for investigating the cellular consequences of PLK1 inhibition, which frequently include mitotic arrest and apoptosis in rapidly dividing cells. Its primary value in a procurement context stems from its high potency and well-characterized selectivity, making it a suitable tool for targeted studies of PLK1 function in oncology and cell biology research.
While other potent PLK1 inhibitors are commercially available, such as BI 2536 and GSK461364, they are not functionally interchangeable with Ro3280 for many experimental designs. Apparent similarities in enzymatic potency can be misleading due to significant, compound-specific differences in physicochemical properties, most critically in plasma protein binding. These differences directly alter the free, active concentration of the inhibitor in any cell culture medium containing serum or in vivo model, meaning that equivalent total concentrations of different inhibitors will not yield equivalent target engagement. Substituting inhibitors without accounting for these distinct properties can lead to misinterpretation of results, either by under-dosing and failing to achieve target inhibition or by using excessive concentrations that may increase the risk of off-target effects.
Ro3280 exhibits a significantly different binding affinity to Human Serum Albumin (HSA) compared to other common PLK1 inhibitors, a critical parameter for designing and interpreting experiments conducted in the presence of serum. In a comparative study, the binding constant (Ka) of Ro3280 to HSA was determined to be 2.23 × 10^6 M−1 at 310 K. This is approximately 25-fold higher than the binding constant for the alternative PLK1 inhibitor GSK461364 (8.80 × 10^4 M−1) under the same conditions. The affinity of Ro3280 is, however, comparable to that of another widely used PLK1 inhibitor, BI-2536 (3.78 × 10^6 M−1).
| Evidence Dimension | HSA Binding Constant (Ka) at 310 K |
| Target Compound Data | Ro3280: 2.23 × 10^6 M−1 |
| Comparator Or Baseline | GSK461364: 8.80 × 10^4 M−1 | BI-2536: 3.78 × 10^6 M−1 |
| Quantified Difference | ~25-fold higher affinity than GSK461364; comparable to BI-2536 |
| Conditions | Binding to Human Serum Albumin (HSA) Site I, measured by fluorescence spectroscopy at 310 K. |
This high, quantified protein binding is essential for calculating the free drug concentration required for effective target engagement, preventing under-dosing in serum-containing assays.
Ro3280 demonstrates potent, low-nanomolar inhibition of its primary target, PLK1, with a reported IC50 of 3 nM in enzymatic assays. This potency is combined with high selectivity. When profiled against a large panel of 318 kinases, Ro3280 was found to be over 500-fold more selective for PLK1, minimizing potential confounding effects from off-target kinase inhibition. While direct, side-by-side comparisons vary, its potency is in the same class as other widely used PLK1 inhibitors like GSK461364 (IC50 = 0.5 nM) and BI 2536 (IC50 = 0.83 nM).
| Evidence Dimension | Enzymatic Inhibition (IC50) & Kinase Selectivity |
| Target Compound Data | PLK1 IC50: 3 nM; >500-fold selective over 318 kinases |
| Comparator Or Baseline | GSK461364 PLK1 IC50: 0.5 nM; BI 2536 PLK1 IC50: 0.83 nM |
| Quantified Difference | Potency is within the same low-nanomolar range as key in-class competitors. |
| Conditions | In vitro enzymatic kinase assays. |
The combination of high potency and high selectivity ensures that observed biological effects can be confidently attributed to PLK1 inhibition, which is crucial for target validation studies.
The enzymatic potency of Ro3280 translates to effective inhibition of cancer cell growth and proven antitumor activity in preclinical models. It potently inhibits the growth of various tumor cell lines, including H82 lung cancer cells (EC50 = 6 nM) and induces apoptosis in leukemia cells. In vivo, Ro3280 administration (40 mg/kg, i.v.) resulted in 72% tumor growth inhibition in a mouse xenograft model using HT-29 colorectal cancer cells, with more frequent dosing leading to complete tumor suppression.
| Evidence Dimension | Antitumor Efficacy |
| Target Compound Data | Cellular EC50: 6 nM (H82 cells); In Vivo: 72% tumor growth inhibition (HT-29 xenograft) |
| Comparator Or Baseline | Baseline (untreated controls) |
| Quantified Difference | Significant reduction in cell viability and tumor volume. |
| Conditions | In vitro cell culture (H82 lung cancer cells) and in vivo mouse xenograft model (HT-29 colorectal cancer). |
This provides confidence that the compound is not only enzymatically active but also cell-permeable and effective in a complex biological system, justifying its use in translational research.
For projects aiming to specifically interrogate the function of PLK1, Ro3280's high selectivity over a broad panel of other kinases minimizes the risk of confounding data from off-target effects, making it a reliable tool for confirming PLK1's role in a given pathway.
Ideal for cell proliferation, apoptosis, or cell cycle analysis conducted in media containing fetal bovine serum (FBS) or other protein sources, where its high, quantified HSA binding affinity allows for more accurate calculation of the effective free drug concentration needed to achieve target inhibition.
Suited for use in preclinical animal models, particularly for colorectal or nasopharyngeal cancers, where its ability to inhibit tumor growth has been demonstrated and its pharmacokinetic properties, like protein binding, can be factored into study design.